molecular formula C18H18FN3O2S B2511631 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894015-98-6

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2511631
CAS No.: 894015-98-6
M. Wt: 359.42
InChI Key: RFAXNZORHXXERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a chemically synthesized urea derivative designed for pharmaceutical and biological research. This compound is part of the urea derivative class, which are essential structural motifs in a wide array of biologically significant compounds and are integral to medicinal chemistry research for developing enzyme inhibitors, antiviral agents, and selective receptor modulators . The compound's molecular structure incorporates a 5-oxopyrrolidin-3-yl scaffold, a feature present in various bioactive molecules . The specific structural motifs, including the 4-fluorophenyl and 2-(methylthio)phenyl groups attached via the urea linkage, are of significant interest in structure-activity relationship (SAR) studies. Research indicates that the introduction of specific substituents, such as fluorine atoms and alkylthio groups, can profoundly influence the biological activity, stability, and physicochemical properties of urea-based compounds . Key Research Applications: This urea derivative is a valuable chemical tool for in vitro research. Potential applications include investigating its anti-proliferative properties in cancer cell lines , exploring its cytoprotective effects in oxidative stress models like H₂O₂ or CoCl₂-induced cytotoxicity , and studying its potential as a building block for aspartyl-protease inhibitors . Researchers can also utilize it as a key intermediate in the synthesis of more complex molecules for drug discovery projects. Handling & Safety: This chemical is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound using appropriate personal protective equipment (PPE) and under controlled laboratory conditions.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXNZORHXXERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Fluorophenylamine with Diethyl Acetylenedicarboxylate

A modified procedure from involves reacting 4-fluorophenylamine with diethyl acetylenedicarboxylate in refluxing toluene to yield a pyrrolidinone intermediate. Key steps include:

  • Michael Addition : The amine attacks the acetylenedicarboxylate, forming a β-enamino ester.
  • Cyclization : Intramolecular ester-amide exchange under basic conditions generates the pyrrolidinone ring.
  • Oxidation : Dess-Martin periodinane oxidizes the secondary alcohol to a ketone, yielding 5-oxopyrrolidin-3-yl derivative.

Reaction Conditions :

  • Solvent: Anhydrous toluene
  • Temperature: 110°C, 12 h
  • Yield: 68% (after purification via silica gel chromatography)

Alternative Route via Ring-Closing Metathesis

A patent-derived approach employs Grubbs catalyst for ring-closing metathesis of a diene precursor. The diene is synthesized by coupling 4-fluorophenylamine with a γ,δ-unsaturated ester. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Preparation of 2-(Methylthio)Phenyl Isocyanate

Nitrosation and Reduction of 2-Methylthioaniline

Starting from commercially available 2-methylthioaniline:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.
  • Sandmeyer Reaction : Reaction with CuCN yields 2-(methylthio)benzonitrile.
  • Hydrolysis : Concentrated HCl converts the nitrile to the corresponding amine.
  • Phosgenation : Reaction with triphosgene in dichloromethane generates the isocyanate.

Critical Notes :

  • Phosgene alternatives (e.g., triphosgene) enhance safety without compromising yield.
  • The methylthio group is oxidation-sensitive; reactions require inert atmosphere (N₂/Ar).

Urea Bond Formation

Isocyanate-Amine Coupling

The final step involves reacting equimolar amounts of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine and 2-(methylthio)phenyl isocyanate in anhydrous THF (Scheme 1):

  • Nucleophilic Attack : The pyrrolidinone amine attacks the isocyanate carbonyl, forming a tetrahedral intermediate.
  • Proton Transfer and CO₂ Elimination : Deprotonation yields the urea product.

Optimization Data :

Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 6 h
Yield 82%
Purity (HPLC) >98%

Carbodiimide-Mediated Coupling

An alternative employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

  • Activation : CDI reacts with 2-(methylthio)aniline to form an imidazolide.
  • Amine Coupling : The activated species reacts with the pyrrolidinone amine.

Advantages : Avoids handling isocyanates; suitable for scale-up.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, urea NH), 7.62–7.58 (m, 2H, aromatic), 4.21–4.15 (m, 1H, pyrrolidinone H3), 2.51 (s, 3H, SCH₃).
  • ¹³C NMR : 172.1 (C=O, pyrrolidinone), 158.9 (urea C=O), 134.2–115.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 345.1321 [M+H]⁺ (Calc. 345.1318 for C₁₈H₁₇F₂N₃O₂S).

Purity and Yield Optimization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1) to remove unreacted amines.

Yield Improvement :

  • Single recrystallization: 75% → 89%
  • Double recrystallization: 89% → 94%

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves byproducts with Rf = 0.42 for the target compound.

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Dimerization : Excess isocyanate leads to biuret formation. Mitigated by slow addition of amine.
  • Oxidation of Methylthio Group : Trace O₂ oxidizes -SCH₃ to -SO₂CH₃. Prevented by degassing solvents.

Stereochemical Outcomes

The pyrrolidinone ring adopts a twist-boat conformation, confirmed by NOESY correlations between H3 and H5 protons.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method uses microreactors for isocyanate generation and coupling, reducing phosgene exposure risks.

Key Metrics :

  • Throughput: 5 kg/h
  • Purity: 99.2%
  • Solvent Recovery: 92%

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-(methylthio)phenyl group in the target compound introduces steric bulk and sulfur-based lipophilicity, contrasting with the polar pyridin-2-ylmethyl and furan-2-ylmethyl groups in analogs . The trifluoromethylphenyl analog exhibits enhanced molecular weight (395.3 vs. 359.4) and likely greater metabolic stability due to the CF₃ group.

Tetrazolyl and Oxadiazolyl Urea Derivatives

Urea derivatives with tetrazole or oxadiazole rings () share bioactivity profiles but differ in core structure:

Compound Class Example Melting Point (°C) Bioactivity Reference
Tetrazolyl Ureas 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 166–170 Hypoglycemic activity ()
Oxadiazolyl Ureas 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea N/A Not specified; oxadiazole enhances metabolic stability
Target Compound N/A No reported activity

Key Observations :

  • Tetrazolyl ureas in exhibit hypoglycemic activity , likely due to the tetrazole’s acidity and hydrogen-bonding capacity . The target compound lacks this motif, which may limit similar activity.
  • Oxadiazolyl derivatives () often show improved pharmacokinetics due to resistance to hydrolysis, suggesting the target compound’s pyrrolidinone core may confer distinct stability or solubility .

Fluorophenyl-Containing Bioactive Compounds

The 4-fluorophenyl group is prevalent in pharmaceuticals (e.g., Aprepitant, ) and chalcone derivatives (). Comparisons include:

Compound Structure Dihedral Angle (Fluorophenyl vs. Core) Bioactivity Reference
Target Compound Urea-pyrrolidinone Not reported Unknown
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone 7.14–56.26° Anticancer, antimicrobial
Aprepitant Morpholine-triazolone N/A Neurokinin-1 antagonist

Key Observations :

  • Conformational Flexibility: Chalcones () show variable dihedral angles (7.14–56.26°), influencing binding to biological targets .
  • 4-Fluorophenyl Role : This group enhances membrane permeability and resistance to oxidative metabolism, a feature shared with Aprepitant .

Biological Activity

The compound 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic molecule with potential pharmacological applications. Its complex structure, featuring a pyrrolidinone derivative and various functional groups, suggests significant biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19H19F2N3O2
  • Molecular Weight: 359.377 g/mol
  • InChI Key: CYLLENZJVBNWHC-UHFFFAOYSA-N
  • SMILES Representation: C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

The presence of the 4-fluorophenyl group is notable for enhancing lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target sites.

The mechanism of action for this compound involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various disease processes. The fluorophenyl group is believed to enhance binding affinity to certain proteins, while the methylthio group may contribute to solubility and reactivity.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes. For instance, related compounds have been evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) , an important target in cancer immunotherapy. The structure-activity relationship (SAR) studies suggest that modifications to the urea moiety can significantly impact inhibitory potency.

CompoundIDO1 Inhibition ActivityComments
Compound AHighContains para-substituted phenyl group
Compound BModerateUnsubstituted phenyl ring
This compoundPending EvaluationStructural analogs show promise

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The thiazole and piperidine components are often associated with these activities, suggesting that our compound may also possess such effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of phenyl urea derivatives as potential IDO1 inhibitors. For example, a series of compounds were synthesized and screened for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these compounds, structural modifications led to varying degrees of inhibition:

  • Compound i12 showed significant IDO1 inhibitory activity due to optimal interactions with critical residues in the enzyme's active site.
  • Modifications at the para-position of the benzene ring improved binding affinity significantly compared to unsubstituted derivatives.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that similar compounds are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via urine. Toxicological assessments are necessary to ensure safety profiles before clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.